MEK Inhibitor II - 623163-52-0

MEK Inhibitor II

Catalog Number: EVT-3191969
CAS Number: 623163-52-0
Molecular Formula: C14H8ClNO4
Molecular Weight: 289.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MEK inhibitors are a class of small molecule compounds that specifically target mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Aberrant activation of this pathway, often due to mutations in RAS or RAF genes, is implicated in the development and progression of various cancers. [, ] Therefore, MEK inhibitors have emerged as promising therapeutic agents for targeting cancers driven by dysregulated ERK signaling.

MEK inhibitors are classified into three types based on their binding mode and mechanism of action: []

Mechanism of Action

MEK1/2 kinases function by phosphorylating downstream extracellular signal-regulated kinases (ERK1/2), leading to their activation. [, , ] This phosphorylation event is essential for the transmission of signals within the ERK pathway. MEK inhibitors act by binding to MEK1/2 and inhibiting their kinase activity, effectively blocking the phosphorylation and subsequent activation of ERK1/2. [, , ] This inhibition disrupts downstream signaling events, ultimately leading to:

  • Reduced cell proliferation: By inhibiting ERK signaling, MEK inhibitors prevent the activation of transcription factors that promote cell cycle progression. []
  • Induction of apoptosis: In certain cancer cells, MEK inhibition can trigger programmed cell death. []
  • Inhibition of angiogenesis: MEK signaling is involved in the formation of new blood vessels, which is essential for tumor growth and metastasis. MEK inhibitors may suppress angiogenesis, limiting tumor vascularization. []
Applications
  • Treatment of BRAF-mutant cancers: Several papers focus on the use of MEK inhibitors in combination with BRAF inhibitors for treating melanomas harboring BRAF V600 mutations. [, , , , ] This combination therapy has shown enhanced efficacy compared to BRAF inhibitor monotherapy, improving response rates and delaying the emergence of resistance. [, , , ] Research also explores the potential of triple combination therapies incorporating MEK, BRAF, and CDK4/6 inhibitors in BRAF V600-mutant solid tumors. []
  • Addressing acquired resistance: Research highlights the role of compensatory MEK/ERK activation as a mechanism of resistance to targeted therapies, such as JAK inhibitors in myeloproliferative neoplasms. [] Combining MEK inhibitors with JAK inhibitors shows potential in overcoming this resistance and improving treatment outcomes. []
  • Pediatric low-grade gliomas (pLGG): MEK inhibitors show promising activity in pLGG, often characterized by MAPK pathway activation. Clinical trials are evaluating their safety, efficacy, and optimal dosing in this patient population, with early results suggesting good tolerability and encouraging antitumor effects. [, , ]
Future Directions
  • Identifying predictive biomarkers: Research is needed to identify biomarkers that can accurately predict which patients are most likely to respond to MEK inhibitor therapy. This includes investigating the role of specific genetic alterations, pathway activation signatures, and tumor microenvironment factors in influencing drug sensitivity. [, , , ]
  • Developing more selective inhibitors: Creating MEK inhibitors with enhanced selectivity for MEK1/2 over other kinases could improve efficacy and minimize off-target effects. []
  • Overcoming resistance mechanisms: Understanding the mechanisms by which cancer cells develop resistance to MEK inhibitors is crucial for developing strategies to prevent or overcome resistance. This includes exploring combination therapies with other targeted agents or immunotherapies. [, , , ]
  • Exploring novel drug delivery systems: Developing innovative drug delivery systems that can improve the pharmacokinetic properties and enhance the delivery of MEK inhibitors to tumor sites, particularly in the central nervous system, could improve therapeutic outcomes. []
  • Investigating long-term effects: As MEK inhibitors are increasingly used in clinical practice, particularly in younger patients, it is essential to assess their long-term safety and potential for late toxicities. []

Cobimetinib

Relevance: Cobimetinib is classified as a type III MEK inhibitor based on its binding mode, similar to MEK Inhibitor II. Both share a common pharmacophore and target the same kinase, suggesting structural similarities. []

Refametinib

Compound Description: Refametinib, similar to cobimetinib, is an orally administered, potent, and selective allosteric inhibitor of both MEK1 and MEK2. It demonstrates synergistic antitumor activity when combined with gemcitabine in preclinical pancreatic cancer models. []

Relevance: As a type III MEK inhibitor, refametinib shares a comparable mechanism of action and likely possesses structural similarities with MEK Inhibitor II. []

Selumetinib (AZD6244, ARRY-142886)

Compound Description: Selumetinib is a potent, selective, orally available inhibitor of MEK1/2, inhibiting cell growth in various tumor cell lines. [, ]

Relevance: Selumetinib is another example of a MEK inhibitor and functions similarly to MEK Inhibitor II, targeting the same kinases within the MAPK pathway. [, , , , , ]

Trametinib (GSK1120212)

Compound Description: Trametinib, like the previously mentioned compounds, is an allosteric inhibitor of MEK1 and MEK2, inhibiting ERK phosphorylation and tumor growth. [, ]

Relevance: Trametinib's classification as a MEK inhibitor highlights its shared target and mechanism with MEK Inhibitor II, implying a degree of structural similarity. [, , ]

Binimetinib (MEK162)

Compound Description: Binimetinib is an orally available, selective inhibitor of MEK1 and MEK2 kinases. It is being investigated for its potential in combination therapies for various cancers. [, , , ]

Mirdametinib (PD-0325901)

Compound Description: Mirdametinib is a potent and selective inhibitor of both MEK1 and MEK2, known for its ability to effectively cross the blood-brain barrier. []

Relevance: As a MEK inhibitor, mirdametinib targets the same kinases as MEK Inhibitor II. [, ]

Pimasertib (MSC1936369B)

Compound Description: Pimasertib acts as a highly selective, non-competitive inhibitor of both MEK1 and MEK2. [, ]

E6201

Compound Description: E6201 exhibits potent inhibitory activity against MEK, demonstrating promising brain penetration capabilities. []

HL-085

Compound Description: HL-085 is identified as a MEK inhibitor with potential therapeutic applications in NRAS-mutant advanced melanoma. []

Properties

CAS Number

623163-52-0

Product Name

MEK Inhibitor II

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.